Cas no 832735-44-1 (Benzonitrile, 4-(6-fluoro-3-pyridinyl)-)
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 4-(6-fluoro-3-pyridinyl)-
- 4-(6-fluoropyridin-3-yl)benzonitrile
- DTXSID40630744
- 4-(6-Fluoro-3-pyridinyl)benzonitrile
- 2-fluoro-5-[4-cyanophenyl]pyridine
- MFCD32215261
- CS-0192964
- E95180
- CALMMRTVGPFXAM-UHFFFAOYSA-N
- 832735-44-1
- SCHEMBL2539950
-
- Inchi: 1S/C12H7FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H
- InChI Key: CALMMRTVGPFXAM-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C1C=CC(C#N)=CC=1
Computed Properties
- Exact Mass: 198.05932639g/mol
- Monoisotopic Mass: 198.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 36.7Ų
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263634-500mg |
4-(6-Fluoro-3-pyridinyl)benzonitrile |
832735-44-1 | 98% | 500mg |
¥3531.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263634-1g |
4-(6-Fluoro-3-pyridinyl)benzonitrile |
832735-44-1 | 98% | 1g |
¥4078.00 | 2024-07-28 | |
| abcr | AB559236-250mg |
4-(6-Fluoro-3-pyridinyl)benzonitrile; . |
832735-44-1 | 250mg |
€269.80 | 2025-04-16 | ||
| abcr | AB559236-1g |
4-(6-Fluoro-3-pyridinyl)benzonitrile; . |
832735-44-1 | 1g |
€488.00 | 2025-04-16 | ||
| abcr | AB559236-5g |
4-(6-Fluoro-3-pyridinyl)benzonitrile; . |
832735-44-1 | 5g |
€1605.30 | 2025-04-16 | ||
| A2B Chem LLC | AC41465-250mg |
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- |
832735-44-1 | 97% | 250mg |
$200.00 | 2024-04-19 | |
| A2B Chem LLC | AC41465-500mg |
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- |
832735-44-1 | 97% | 500mg |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | AC41465-1g |
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- |
832735-44-1 | 97% | 1g |
$365.00 | 2024-04-19 | |
| Aaron | AR00575X-500mg |
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- |
832735-44-1 | 95% | 500mg |
$390.00 | 2025-02-12 | |
| Aaron | AR00575X-1g |
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- |
832735-44-1 | 95% | 1g |
$519.00 | 2025-02-12 |
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- Suppliers
Benzonitrile, 4-(6-fluoro-3-pyridinyl)- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Benzonitrile, 4-(6-fluoro-3-pyridinyl)-
4-(6-Fluoro-3-pyridinyl)benzonitrile (CAS No. 832735-44-1): An Overview of a Promising Compound in Medicinal Chemistry
4-(6-Fluoro-3-pyridinyl)benzonitrile, also known by its CAS number 832735-44-1, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This aromatic nitrile derivative features a unique molecular structure that combines a benzene ring with a fluorinated pyridine moiety, making it an intriguing candidate for various pharmacological studies.
The chemical structure of 4-(6-fluoro-3-pyridinyl)benzonitrile is characterized by the presence of a cyano group (-CN) attached to the benzene ring and a 6-fluoro-3-pyridinyl substituent. The fluorine atom in the pyridine ring imparts specific electronic and steric properties to the molecule, which can influence its biological activity and interactions with target proteins. These properties make it an attractive scaffold for the design and synthesis of novel therapeutic agents.
Recent research has highlighted the potential of 4-(6-fluoro-3-pyridinyl)benzonitrile as a lead compound in the development of drugs targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases, which are key enzymes involved in signal transduction pathways and are often dysregulated in cancer and inflammatory diseases. One notable example is its use as a scaffold for developing inhibitors of the Aurora kinase family, which are important targets in cancer therapy.
In addition to its role in kinase inhibition, 4-(6-fluoro-3-pyridinyl)benzonitrile has also been explored for its potential as an antiviral agent. Research has demonstrated that certain derivatives of this compound can effectively inhibit the replication of viruses such as influenza and hepatitis C. The unique combination of the benzene ring and the fluorinated pyridine moiety provides a versatile platform for optimizing antiviral activity while minimizing toxicity.
The synthetic accessibility of 4-(6-fluoro-3-pyridinyl)benzonitrile is another factor that contributes to its appeal in medicinal chemistry. Various synthetic routes have been developed to prepare this compound, including palladium-catalyzed cross-coupling reactions and direct functionalization methods. These synthetic strategies allow for efficient and scalable production, facilitating further optimization and derivatization efforts.
In preclinical studies, 4-(6-fluoro-3-pyridinyl)benzonitrile and its derivatives have shown promising results in terms of efficacy and safety. For example, one study reported that a derivative of this compound exhibited significant antitumor activity in xenograft models of human cancer, with minimal adverse effects on normal tissues. These findings underscore the potential of this scaffold as a starting point for developing new therapeutic agents.
The pharmacokinetic properties of 4-(6-fluoro-3-pyridinyl)benzonitrile have also been investigated to ensure its suitability for clinical applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for optimizing drug delivery and efficacy. Additionally, efforts are ongoing to improve the solubility and bioavailability of this compound through various formulation strategies.
In conclusion, 4-(6-fluoro-3-pyridinyl)benzonitrile (CAS No. 832735-44-1) represents a promising compound with diverse applications in medicinal chemistry. Its unique molecular structure and favorable biological properties make it an attractive scaffold for the development of novel therapeutic agents targeting kinases, viruses, and other disease-related targets. Ongoing research continues to explore new derivatives and formulations of this compound, paving the way for potential breakthroughs in drug discovery and development.
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